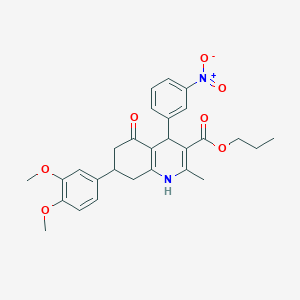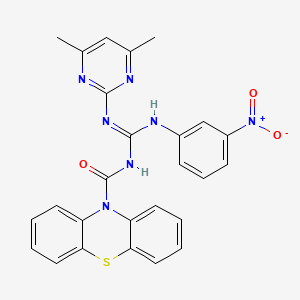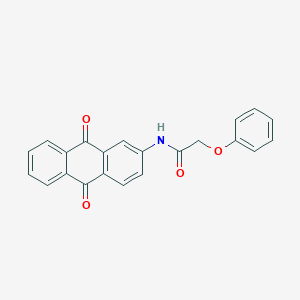
4-(2-Methylpiperidin-1-yl)-2-(4-nitrophenyl)quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methylpiperidin-1-yl)-2-(4-nitrophenyl)quinazoline is a complex organic compound that belongs to the quinazoline family Quinazolines are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpiperidin-1-yl)-2-(4-nitrophenyl)quinazoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Substitution Reactions:
Nitration: The 4-nitrophenyl group can be introduced via nitration reactions using nitric acid or other nitrating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance reaction efficiency.
化学反应分析
Types of Reactions
4-(2-Methylpiperidin-1-yl)-2-(4-nitrophenyl)quinazoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in 4-(2-Methylpiperidin-1-yl)-2-(4-aminophenyl)quinazoline.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or iron powder in acidic conditions are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: 4-(2-Methylpiperidin-1-yl)-2-(4-aminophenyl)quinazoline.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
科学研究应用
4-(2-Methylpiperidin-1-yl)-2-(4-nitrophenyl)quinazoline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It may exhibit anti-cancer, anti-inflammatory, or antimicrobial properties.
Biological Research: Researchers use this compound to study cellular pathways and molecular mechanisms, particularly those involving quinazoline derivatives.
Chemical Biology: The compound can serve as a probe to investigate the function of specific proteins or enzymes.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of 4-(2-Methylpiperidin-1-yl)-2-(4-nitrophenyl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
相似化合物的比较
Similar Compounds
4-(2-Methylpiperidin-1-yl)-2-phenylquinazoline: Lacks the nitro group, which may result in different biological activities.
4-(2-Methylpiperidin-1-yl)-2-(4-chlorophenyl)quinazoline: Contains a chloro group instead of a nitro group, potentially altering its reactivity and applications.
4-(2-Methylpiperidin-1-yl)-2-(4-methoxyphenyl)quinazoline: Features a methoxy group, which may influence its solubility and interaction with biological targets.
Uniqueness
4-(2-Methylpiperidin-1-yl)-2-(4-nitrophenyl)quinazoline is unique due to the presence of both the 2-methylpiperidin-1-yl group and the 4-nitrophenyl group. These substituents confer specific chemical properties and biological activities that distinguish it from other quinazoline derivatives. The nitro group, in particular, can participate in various chemical reactions, making this compound versatile for research and industrial applications.
属性
分子式 |
C20H20N4O2 |
|---|---|
分子量 |
348.4 g/mol |
IUPAC 名称 |
4-(2-methylpiperidin-1-yl)-2-(4-nitrophenyl)quinazoline |
InChI |
InChI=1S/C20H20N4O2/c1-14-6-4-5-13-23(14)20-17-7-2-3-8-18(17)21-19(22-20)15-9-11-16(12-10-15)24(25)26/h2-3,7-12,14H,4-6,13H2,1H3 |
InChI 键 |
ACSQLEAXOHQMGI-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCCN1C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11636010.png)
![Ethyl 6-chloro-4-{[4-(dimethylamino)phenyl]amino}-8-methylquinoline-3-carboxylate](/img/structure/B11636015.png)
![5-(4-chlorophenyl)-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636021.png)

![3-(2-{(Z)-[3-(3-sulfopropyl)-1,3-benzothiazol-2(3H)-ylidene]methyl}-1,3-benzothiazol-3-ium-3-yl)propane-1-sulfonate](/img/structure/B11636028.png)
![ethyl 2-[2-(4-chlorophenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11636031.png)
![N-[2-(3-methylphenoxy)ethyl]-5-nitroquinolin-8-amine](/img/structure/B11636048.png)
![4-(4-tert-butylphenoxy)-N-[4-(dimethylamino)phenyl]butanamide](/img/structure/B11636060.png)

![8-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11636070.png)

![(2E)-2-[(2E)-(2-methoxybenzylidene)hydrazinylidene]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one](/img/structure/B11636081.png)

![(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-methyl-2-thioxoimidazolidin-4-one](/img/structure/B11636108.png)
